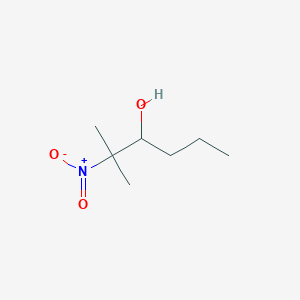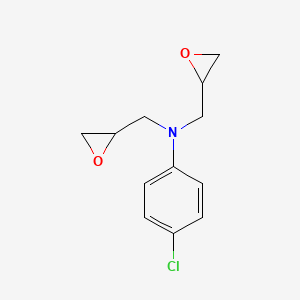![molecular formula C19H23N3O2 B14007006 N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide CAS No. 77726-10-4](/img/structure/B14007006.png)
N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,N-[4-HYDROXY-3-[(4-PHENYL-1-PIPERAZINYL)METHYL]PHENYL]- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl piperazine moiety linked to a hydroxyphenyl group via an acetamide linkage. The presence of these functional groups imparts a range of biological activities, making it a valuable candidate for various therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-[4-HYDROXY-3-[(4-PHENYL-1-PIPERAZINYL)METHYL]PHENYL]- typically involves a multi-step process. One common method starts with the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to form electrophilic intermediates. These intermediates are then coupled with phenyl piperazine in a polar aprotic medium to yield the target compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
ACETAMIDE,N-[4-HYDROXY-3-[(4-PHENYL-1-PIPERAZINYL)METHYL]PHENYL]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl piperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group leads to quinone derivatives, while reduction of a nitro group results in the formation of an amine.
Wissenschaftliche Forschungsanwendungen
ACETAMIDE,N-[4-HYDROXY-3-[(4-PHENYL-1-PIPERAZINYL)METHYL]PHENYL]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of ACETAMIDE,N-[4-HYDROXY-3-[(4-PHENYL-1-PIPERAZINYL)METHYL]PHENYL]- involves its interaction with specific molecular targets and pathways. The phenyl piperazine moiety is known to interact with dopamine receptors, potentially modulating neurotransmitter activity. Additionally, the hydroxyphenyl group may contribute to antioxidant activity by scavenging free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar acetamide linkage but differ in the substituents on the phenyl ring.
Indole derivatives: These compounds contain an indole moiety instead of a phenyl piperazine group and exhibit different biological activities.
Uniqueness
ACETAMIDE,N-[4-HYDROXY-3-[(4-PHENYL-1-PIPERAZINYL)METHYL]PHENYL]- is unique due to its specific combination of functional groups, which imparts a distinct set of biological activities. The presence of both a hydroxyphenyl group and a phenyl piperazine moiety allows for diverse interactions with biological targets, making it a versatile compound for therapeutic applications.
Eigenschaften
CAS-Nummer |
77726-10-4 |
|---|---|
Molekularformel |
C19H23N3O2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C19H23N3O2/c1-15(23)20-17-7-8-19(24)16(13-17)14-21-9-11-22(12-10-21)18-5-3-2-4-6-18/h2-8,13,24H,9-12,14H2,1H3,(H,20,23) |
InChI-Schlüssel |
QUKJEHJRISSJIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
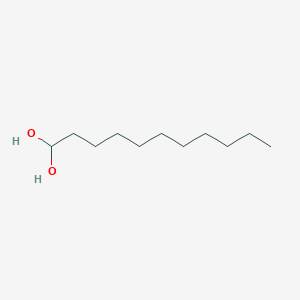
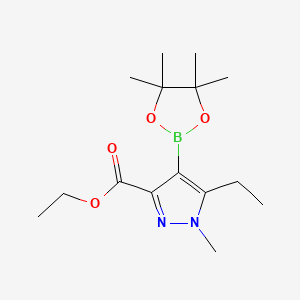
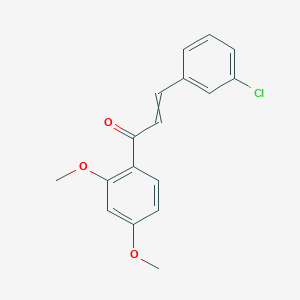
![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)
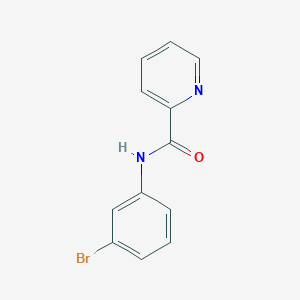
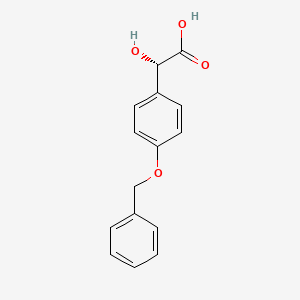
![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)
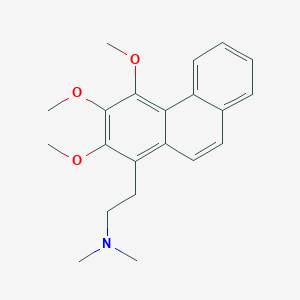
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
